

Spectroscopic Profile of Disperse Green 9: A Technical Guide

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Compound of Interest

Compound Name: Disperse green 9

Cat. No.: B12378630

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Disperse Green 9, identified by CAS Number 71627-50-9, is a monoazo dye with the molecular formula $C_{16}H_{18}N_6O_5S$ and a molecular weight of 406.42 g/mol ^[1] This technical guide provides a summary of the expected spectroscopic data for **Disperse Green 9** based on the analysis of structurally similar monoazo disperse dyes, alongside detailed experimental protocols for acquiring such data.

It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield specific, experimentally determined UV-Vis, NMR, and IR spectra for **Disperse Green 9**. Therefore, the data presented herein is based on characteristic values for analogous compounds and serves as a predictive guide for researchers.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic characteristics for **Disperse Green 9**. These values are derived from published data on monoazo dyes containing similar functional groups, such as substituted aromatic rings, azo linkages, and amine groups.

Table 1: Predicted UV-Visible Spectroscopic Data

Parameter	Expected Value	Solvent(s)
λ_{max} (nm)	450 - 550	Dimethylformamide (DMF), Ethanol, Methanol

Note: The λ_{max} is influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. Azo dyes typically exhibit a strong absorption band in the visible region corresponding to the $\pi \rightarrow \pi$ transition of the conjugated azo system.*[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO- d_6)

^1H NMR

Protons	Expected Chemical Shift (δ , ppm)
Aromatic Protons	6.5 - 8.5
-NH ₂ or -NH- Protons	7.0 (broad)
-OCH ₃ Protons	3.8 - 4.0
-CH ₂ - Protons	2.5 - 3.5

| -CH₃ Protons | 1.0 - 2.5 |

^{13}C NMR

Carbon Type	Expected Chemical Shift (δ , ppm)
Aromatic Carbons	110 - 160
Carbonyl Carbon (if present)	165 - 175
Carbons adjacent to Nitrogen	140 - 155

| Aliphatic Carbons | 15 - 60 |

Note: The exact chemical shifts are dependent on the specific molecular environment and the solvent used.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 3: Predicted Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (Amine)	3300 - 3500
Aromatic C-H Stretch	3000 - 3100
Aliphatic C-H Stretch	2850 - 2960
C=O Stretch (Amide/Ester)	1650 - 1750
N=N Stretch (Azo)	1400 - 1500
Aromatic C=C Stretch	1450 - 1600
C-N Stretch	1200 - 1350
S=O Stretch (Sulfone/Sulfonate)	1150 - 1350

Note: The IR spectrum provides a fingerprint of the functional groups present in the molecule.
[\[1\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid dye samples like **Disperse Green 9**.

UV-Visible Spectroscopy

- **Sample Preparation:** A stock solution of the dye is prepared by accurately weighing a small amount of the solid sample and dissolving it in a suitable spectroscopic grade solvent (e.g., DMF, ethanol, or methanol) in a volumetric flask to a known concentration (typically in the range of 10^{-5} to 10^{-4} M).
- **Instrumentation:** A dual-beam UV-Visible spectrophotometer is used. The instrument is calibrated using a blank solvent.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the dye sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** 1H and ^{13}C NMR spectra are acquired. Standard pulse sequences are used. For 1H NMR, parameters such as spectral width, acquisition time, and number of scans are optimized. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum.

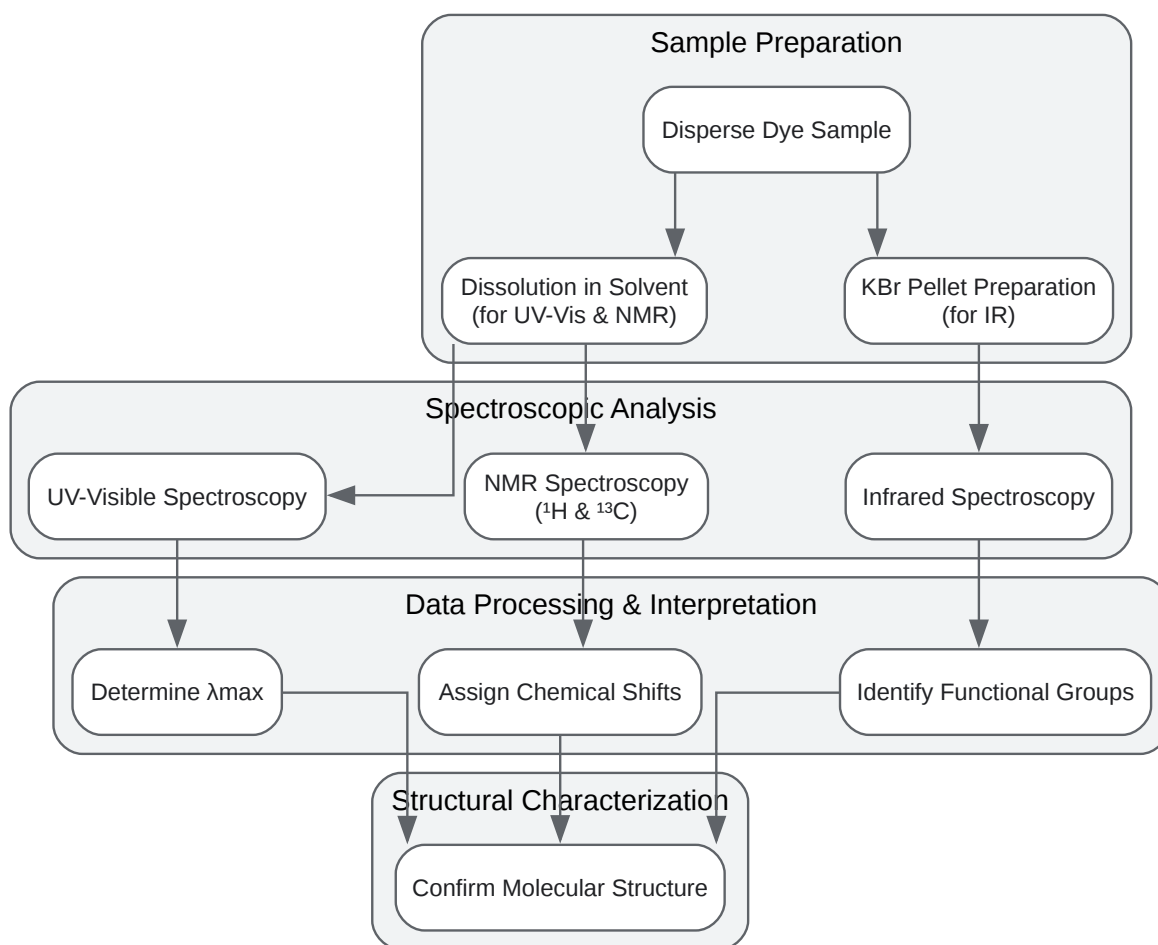
Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the dye (1-2 mg) is finely ground with spectroscopic grade KBr (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet or the empty ATR crystal is recorded.
- **Data Acquisition:** The sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} . The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the spectroscopic characterization of a disperse dye.

General Workflow for Spectroscopic Characterization of a Disperse Dye



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Caption: A flowchart of the spectroscopic characterization process.

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